
2,4-Difluoro-1,3,5-trimethylbenzene
Vue d'ensemble
Description
2,4-Difluoro-1,3,5-trimethylbenzene is an aromatic compound with the molecular formula C9H10F2 It is characterized by the presence of two fluorine atoms and three methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1,3,5-trimethylbenzene typically involves the fluorination of 1,3,5-trimethylbenzene. One common method includes the use of xenon difluoride and hydrogen fluoride in dichloromethane at 25°C for a short duration . Another approach involves a multi-step reaction starting with hydrogen fluoride and sodium nitrate, followed by treatment with iron and aqueous hydrochloric acid, and finally, diazotization with sodium nitrite and sodium tetrafluoroborate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic or basic medium is commonly used for oxidation of methyl groups.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Major Products Formed:
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Formation of 2,4-difluoro-1,3,5-trimethylbenzoic acid or 2,4-difluoro-1,3,5-trimethylbenzaldehyde.
Reduction: Formation of partially or fully hydrogenated derivatives of the compound.
Applications De Recherche Scientifique
2,4-Difluoro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-1,3,5-trimethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the fluorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex. In oxidation reactions, the methyl groups are converted to carboxylic acids or aldehydes through a series of intermediate steps involving the formation of radicals or carbocations.
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene: Lacks the fluorine atoms, making it less reactive in nucleophilic aromatic substitution.
2,4,6-Trifluorotoluene: Contains three fluorine atoms but only one methyl group, leading to different reactivity and properties.
2,4-Difluorotoluene: Contains two fluorine atoms and one methyl group, making it less sterically hindered compared to 2,4-Difluoro-1,3,5-trimethylbenzene.
Uniqueness: this compound is unique due to the combination of two electron-withdrawing fluorine atoms and three electron-donating methyl groups
Propriétés
IUPAC Name |
2,4-difluoro-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSIQSIVNEENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278859 | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-61-0 | |
| Record name | NSC10358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


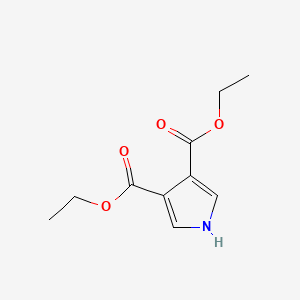
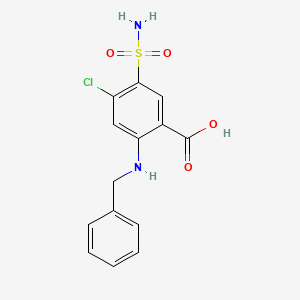


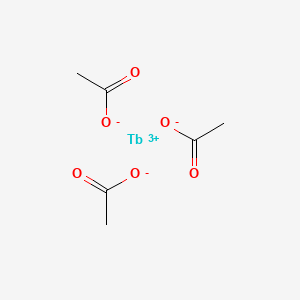
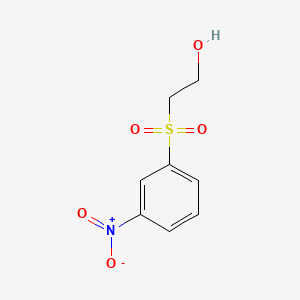


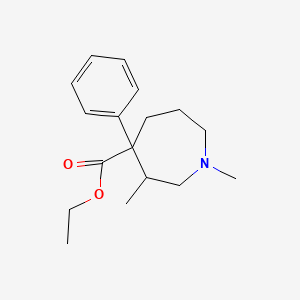
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
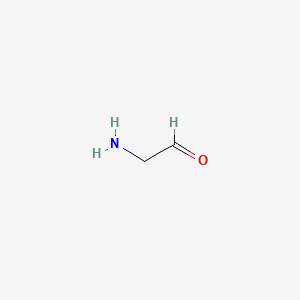
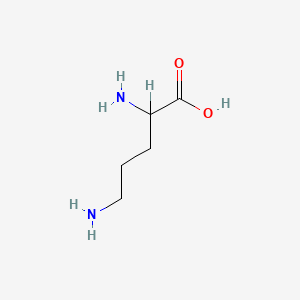
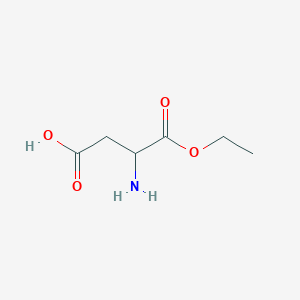
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
